molecular formula C22H17BrClN3O5S B3860207 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide CAS No. 5525-62-2

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide

Cat. No.: B3860207
CAS No.: 5525-62-2
M. Wt: 550.8 g/mol
InChI Key: NLGMZRIVOKASKK-BRJLIKDPSA-N
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Description

This compound is a structurally complex acetamide derivative featuring two distinct pharmacophores:

  • A benzenesulfonyl-3-chloroanilino moiety, which introduces sulfonamide functionality and halogenated aromatic properties.

The bromine atom on the benzodioxole ring may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets, while the sulfonamide group could improve solubility and metabolic stability .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN3O5S/c23-19-11-21-20(31-14-32-21)9-15(19)12-25-26-22(28)13-27(17-6-4-5-16(24)10-17)33(29,30)18-7-2-1-3-8-18/h1-12H,13-14H2,(H,26,28)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMZRIVOKASKK-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416465
Record name AC1NSHLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5525-62-2
Record name AC1NSHLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.

    Synthesis of 3-chloroaniline: This involves the chlorination of aniline using chlorine gas or other chlorinating agents.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline.

    Formation of the benzodioxol ring: This is synthesized by brominating a suitable precursor to obtain 6-bromo-1,3-benzodioxol.

    Condensation reaction: The final step involves the condensation of N-(benzenesulfonyl)-3-chloroaniline with 6-bromo-1,3-benzodioxol-5-carbaldehyde in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and benzodioxol moieties.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines are the major products.

    Substitution: Substituted anilines or benzodioxols are formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the chloroanilino and benzodioxol moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily acetamide derivatives with sulfonamide, halogenated aromatic, or heterocyclic substituents. Key comparisons include:

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight Notable Features Potential Bioactivity
Target Compound Benzenesulfonyl, 3-chloroanilino, 6-bromo-benzodioxolyl ~535.8 g/mol Combines sulfonamide, halogenation, and benzodioxole; likely modulates enzyme targets via dual hydrogen bonding and hydrophobic interactions. Hypothesized anticancer or antimicrobial activity (inferred from sulfonamide analogs) .
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () Chloroacetamide, sulfonyl, isoxazole ~406.3 g/mol Dual chloroacetamide groups may enhance electrophilicity; sulfonyl linkage improves stability. Antimicrobial or enzyme inhibition (e.g., carbonic anhydrase) .
N-[6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl]acetamide () Fluorophenylsulfonamido, benzothiazole ~490.9 g/mol Fluorine enhances metabolic resistance; benzothiazole enables π-π stacking. Anticancer (e.g., kinase inhibition) .
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide () Chlorophenyl, benzothiazole ~316.8 g/mol Benzothiazole core with chlorophenyl side chain; moderate lipophilicity. Antiproliferative or anti-inflammatory .
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide () Bromoacetamide, isoxazole ~281.1 g/mol Bromine increases electrophilicity; isoxazole enables hydrogen bonding. Antimicrobial or pesticidal .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

  • Amino group : Involved in various biochemical interactions.
  • Benzodioxole moiety : Known for its role in medicinal chemistry, particularly in anticancer and antimicrobial activities.
  • Chloroaniline : Often linked to antitumor properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes involved in tumor growth.

In vitro studies demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating potent activity .

Antimicrobial Activity

Compounds containing the benzodioxole structure have been reported to possess antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. For example, certain benzodioxole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Case Studies

  • Hydrazone Derivatives :
    • A series of hydrazone compounds were synthesized and evaluated for their biological activities. One derivative showed an IC50 of 5.3 μM against ribonucleotide reductase (RR), a critical enzyme in DNA synthesis and a target for cancer therapy .
    • Another study highlighted the antiplasmodial activity of similar compounds against Plasmodium falciparum, indicating potential use in malaria treatment .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of benzodioxole derivatives has revealed that modifications to the benzodioxole ring significantly affect biological activity. For instance, substituents on the ring can enhance or diminish potency against specific targets .

Summary of Biological Activities

PropertyValue/Description
Anticancer ActivityIC50 values ranging from 5 μM to 20 μM
Antimicrobial SpectrumEffective against both Gram-positive and Gram-negative bacteria
Target EnzymeRibonucleotide reductase (RR)

Comparative Analysis of Related Compounds

Compound NameIC50 (μM)Activity Type
Hydrazone A5.3Anticancer
Benzodioxole derivative B10Antimicrobial
Benzothiazole hydrazone C15Antimalarial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide

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